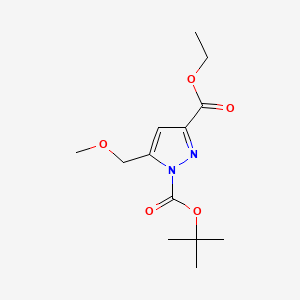
3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride is an organic compound with the molecular formula C11H12ClNO3 It is a derivative of propanoyl chloride and features a nitrophenyl group substituted with two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride typically involves the acylation of 3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid with thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid+Thionyl chloride→3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the acyl chloride reacts with nucleophiles such as amines, alcohols, or water to form amides, esters, or carboxylic acids, respectively.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Reagents include amines, alcohols, and water. Conditions typically involve anhydrous solvents and mild temperatures.
Reduction: Reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride. Conditions involve an inert atmosphere and controlled temperatures.
Substitution: Reagents include various nucleophiles such as thiols or cyanides. Conditions depend on the nucleophile and desired product.
Major Products
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Carboxylic Acids: Formed from reaction with water.
Amines: Formed from reduction of the nitro group.
科学研究应用
3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the modification of biomolecules for labeling or cross-linking studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, further expanding its reactivity profile.
相似化合物的比较
Similar Compounds
- 3-(4-Nitrophenyl)propanoyl chloride
- 3-(2,4-Dimethylphenyl)propanoyl chloride
- 3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid
Uniqueness
3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride is unique due to the presence of both nitro and methyl groups on the phenyl ring, which influence its reactivity and physical properties. The combination of these substituents can lead to distinct chemical behavior compared to similar compounds without these groups.
属性
分子式 |
C11H12ClNO3 |
|---|---|
分子量 |
241.67 g/mol |
IUPAC 名称 |
3-(2,4-dimethyl-3-nitrophenyl)propanoyl chloride |
InChI |
InChI=1S/C11H12ClNO3/c1-7-3-4-9(5-6-10(12)14)8(2)11(7)13(15)16/h3-4H,5-6H2,1-2H3 |
InChI 键 |
MCQHSGFWFPQRSP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)CCC(=O)Cl)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-acetyl-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide](/img/structure/B13893789.png)
![4,4,5,5-Tetramethyl-2-spiro[5.5]undec-2-en-3-yl-[1,3,2]dioxaborolane](/img/structure/B13893796.png)








![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)-5-oxo-heptadeca-12,16-dienoic acid](/img/structure/B13893861.png)
![3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13893863.png)
